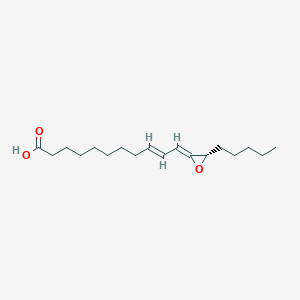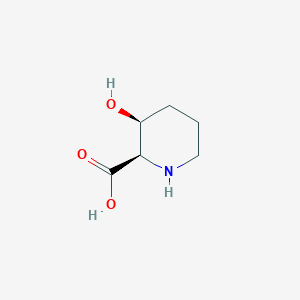![molecular formula C7H7BrN2 B039096 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 115170-40-6](/img/structure/B39096.png)
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
概要
説明
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is a chemical compound with the molecular formula C7H5BrN2 . It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .
Synthesis Analysis
The compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine, a derivative of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, was obtained by a one-step substitution reaction . The structure of the compound was confirmed by 1H NMR, 13C NMR, FTIR, and X-ray diffraction .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine was determined using density functional theory (DFT) and compared with the X-ray diffraction values .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine include an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .科学的研究の応用
Pharmaceuticals: Anticancer Agents
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives have been studied for their potential as fibroblast growth factor receptor (FGFR) inhibitors . These receptors are crucial in various types of tumors, and targeting them can be an effective cancer therapy strategy. For instance, certain derivatives have shown potent activities against FGFR1, 2, and 3, with one compound exhibiting significant inhibitory activity and potential as a lead compound for further optimization .
Antimicrobial and Antifungal Applications
The pyrrolopyrazine scaffold, which includes 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, has exhibited a range of biological activities, including antimicrobial and antifungal properties . This makes it a valuable compound in the development of new treatments for bacterial and fungal infections.
Kinase Inhibition
Due to its structure, 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine is used in the synthesis of azaindole-based protein kinase inhibitors . Kinase inhibitors are important in the treatment of diseases where signaling pathways are dysregulated, such as cancer.
Antidiabetic Research
Compounds with the pyrrolo[2,3-b]pyridine structure have been evaluated for their ability to reduce blood glucose levels, suggesting potential applications in the prevention and treatment of diabetes and related conditions .
Antileishmanial Research
Derivatives of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine have been synthesized and evaluated for their efficacy against visceral leishmaniasis . This research indicates the compound’s potential in developing treatments for parasitic diseases.
Organic Material Synthesis
The compound’s derivatives have been employed in the synthesis of organic materials due to their nitrogen-containing heterocyclic structure . This includes applications in creating new materials with specific electronic or photonic properties.
将来の方向性
The future directions in the research of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine could involve further studies on its synthesis, chemical reactions, and mechanism of action. Additionally, more research could be done to explore its potential applications in various fields, such as medicine and agriculture .
作用機序
Target of Action
The primary targets of 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine, also known as 5-Bromo-7-azaindole, are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various biological processes, including tissue development, cell proliferation, migration, and angiogenesis .
Mode of Action
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits these processes, thereby preventing the activation of downstream signaling pathways .
Biochemical Pathways
The compound affects the FGF–FGFR axis , which is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by the compound results in the suppression of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Pharmacokinetics
It’s noted that the compound has a low molecular weight , which could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties and impact its bioavailability.
Result of Action
In vitro studies have shown that this compound can inhibit cell proliferation and induce apoptosis in breast cancer 4T1 cells . It also significantly inhibits the migration and invasion of these cells .
特性
IUPAC Name |
5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGNFPCHQUHZAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00620888 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
115170-40-6 | |
| Record name | 5-Bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00620888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,3-dihydro-7-azaindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B39014.png)









![5-Hydroxybenzo[d]thiazol-2(3H)-one](/img/structure/B39036.png)


![3-(4-Methoxyphenyl)benzo[f]chromen-1-one](/img/structure/B39041.png)